Brassitin

Description

Classification and Occurrence within Plant Metabolites

Brassitin is classified as an indole (B1671886) phytoalexin. Phytoalexins are a class of low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants after exposure to biotic or abiotic stress. mdpi.comnih.gov Specifically, this compound belongs to the group of sulfur-containing indole phytoalexins, which are characteristic defense compounds of the plant family Brassicaceae (also known as Cruciferae). researchgate.netnih.gov This family includes a wide range of economically important vegetables such as cabbage, broccoli, cauliflower, and mustard. nih.govresearchgate.net

The core chemical structure of this compound is based on an indole ring, a feature it shares with other important biological molecules. researchgate.net Its biosynthesis is intricately linked to the amino acid tryptophan. frontiersin.org The presence of a sulfur atom is a defining characteristic of many phytoalexins found in the Brassicaceae family. frontiersin.org

The production of this compound is not constitutive; rather, it is induced when the plant is under attack. Elicitors, which are molecules that trigger a defense response, can be of biological origin, such as components from fungal or bacterial cell walls, or of abiotic origin, like heavy metals or UV radiation. nih.gov For instance, this compound has been identified as a stress metabolite in Japanese radish (Raphanus sativus var. hortensis) after inoculation with the bacterium Pseudomonas cichorii.

Historical Context of this compound Discovery and Elucidation

The discovery of this compound is closely tied to the broader investigation of phytoalexins in cruciferous plants. Research into the chemical defenses of this plant family led to the isolation of its precursor, brassinin (B1667508). Brassinin was first identified as a phytoalexin in Chinese cabbage (Brassica campestris ssp. pekinensis) that had been inoculated with the bacterium Pseudomonas cichorii. nih.govpsu.edursc.org This initial discovery paved the way for identifying a suite of related indole phytoalexins.

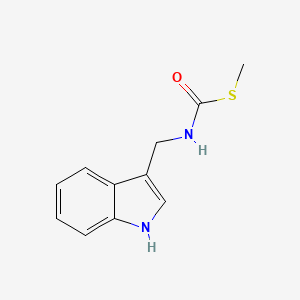

This compound itself was subsequently identified as a naturally occurring phytoalexin in cruciferous vegetables. nih.gov Its structure was elucidated through spectroscopic methods and confirmed by chemical synthesis. nih.govmdpi.com The synthesis of this compound involves the reaction of 3-aminomethylindole with methyl chlorothiolformate. nih.gov The structural determination revealed it to be an S-alkyl thiocarbamate derivative of an indole, distinguishing it from its dithiocarbamate (B8719985) precursor, brassinin. nih.gov

Ecological Significance of Indole Phytoalexins in Plant-Environment Interactions

Indole phytoalexins, including this compound, are a critical component of the plant's innate immune system, providing a chemical barrier against invading pathogens. frontiersin.org Their primary ecological role is to inhibit the growth and development of a broad spectrum of fungi and bacteria. nih.gov The production of these compounds at the site of infection creates a toxic environment for the invading microorganism, thus limiting the spread of disease.

The antifungal activity of this compound and its precursor, brassinin, has been demonstrated against various plant pathogens. researchgate.net For example, brassinin has shown activity against the fungal pathogen Alternaria brassicicola, which causes black spot disease in Brassicaceae. frontiersin.org The mechanism of action for these indole phytoalexins is thought to involve the disruption of mitochondrial function in fungal cells. frontiersin.org This primary attack leads to secondary effects such as the production of reactive oxygen species (ROS) and disruption of cellular homeostasis, ultimately leading to fungal cell death. frontiersin.org

The ability of some plant pathogenic fungi to detoxify phytoalexins like brassinin highlights the ongoing evolutionary "arms race" between plants and their pathogens. frontiersin.org This dynamic interaction underscores the ecological importance of the diversity of phytoalexins, including this compound, that a plant can produce.

Distinctions from Other Plant Hormones and Signaling Molecules

It is crucial to distinguish this compound and other phytoalexins from plant hormones, which are signaling molecules that regulate various aspects of plant growth and development. The key differences lie in their chemical structures, biosynthetic origins, and primary functions.

This compound vs. Brassinosteroids:

Brassinosteroids are a class of polyhydroxysteroid plant hormones that are essential for normal plant growth and development, influencing processes like cell elongation, division, and differentiation. mdpi.comfrontiersin.org Their chemical structure is fundamentally different from this compound; brassinosteroids have a steroidal backbone, similar to animal steroid hormones, while this compound is an indole derivative. researchgate.netyoutube.com Brassinosteroids are synthesized from campesterol (B1663852) and are involved in regulating gene expression for growth-related processes. mdpi.com In contrast, this compound is synthesized from tryptophan in response to stress and its primary role is in defense. frontiersin.org

This compound vs. Auxins:

Structure

2D Structure

3D Structure

Properties

CAS No. |

113866-42-5 |

|---|---|

Molecular Formula |

C11H12N2OS |

Molecular Weight |

220.29 g/mol |

IUPAC Name |

S-methyl N-(1H-indol-3-ylmethyl)carbamothioate |

InChI |

InChI=1S/C11H12N2OS/c1-15-11(14)13-7-8-6-12-10-5-3-2-4-9(8)10/h2-6,12H,7H2,1H3,(H,13,14) |

InChI Key |

GHGDPZHQDKPWOJ-UHFFFAOYSA-N |

SMILES |

CSC(=O)NCC1=CNC2=CC=CC=C21 |

Canonical SMILES |

CSC(=O)NCC1=CNC2=CC=CC=C21 |

Synonyms |

brassitin |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Brassitin

Precursor Compounds and Initial Biosynthetic Steps

The initial phase of brassitin biosynthesis involves the conversion of a primary amino acid into key indole (B1671886) intermediates.

The biosynthetic pathway for all indole phytoalexins in the Brassicaceae family, including this compound, begins with the aromatic amino acid L-tryptophan. mdpi.comresearchgate.netnih.gov Tryptophan, an essential amino acid used in protein synthesis, serves as the foundational molecule, providing the characteristic indole ring structure that forms the core of this compound and related compounds. nih.govwikipedia.org Labeling studies have confirmed that the indole ring and adjacent carbon atoms of these phytoalexins are derived directly from tryptophan. rsc.org

Following its recruitment from primary metabolism, tryptophan undergoes a series of modifications. A critical step in this cascade is the conversion of tryptophan to indolyl-3-acetohydroxamic acid. mdpi.comnih.gov This compound represents a significant metabolic branch point. From here, the pathway can lead to the formation of various indole-containing defense compounds, including camalexin (B168466) and, importantly for this compound synthesis, indole glucosinolates. mdpi.commdpi-res.com These glucosinolates are the immediate precursors that enter the final stages of brassinin (B1667508) assembly. nih.govnih.gov

Enzymatic Transformations and Key Enzymes in this compound Synthesis

The conversion of indole glucosinolates into brassinin is mediated by a specific set of enzymes that catalyze the addition of sulfur and methyl groups.

A crucial enzyme in the pathway is the carbon-sulfur lyase known as SUR1. nih.govnih.gov After an initial breakdown of indole glucosinolate generates a reactive indole isothiocyanate, this intermediate is conjugated with cysteine. The SUR1 enzyme then acts upon this cysteine-isothiocyanate conjugate, cleaving a carbon-sulfur bond to produce a reactive dithiocarbamate (B8719985) intermediate. nih.govontosight.ai This enzymatic step is vital for installing the sulfur-containing functional group that characterizes the brassinin scaffold. nih.gov

The final step in the synthesis of brassinin is catalyzed by a dithiocarbamate S-methyltransferase, or DTCMT. nih.gov This enzyme transfers a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the sulfur atom of the dithiocarbamate intermediate generated by SUR1. nih.govebi.ac.uk This methylation reaction stabilizes the reactive intermediate and completes the formation of brassinin. nih.gov In-vitro biochemical reconstitution of the pathway has demonstrated that the sequential action of a myrosinase, SUR1, and DTCMT is sufficient to convert indole glucosinolate into brassinin. nih.gov

The entire biosynthetic sequence is initiated by the hydrolytic activity of specific β-glucosidases that function as myrosinases (thioglucoside glucohydrolases). nih.govfrontiersin.org In Brassica rapa, an enzyme identified as Brassinin-Associated β-Glucosidase (BABG) has been shown to perform this role. nih.gov BABG catalyzes the hydrolysis of the parent indole glucosinolate, cleaving the glucose moiety to release the highly reactive indole isothiocyanate. nih.govnih.gov This activated intermediate is then channeled into the subsequent steps involving SUR1 and DTCMT. The presence of specialized myrosinases like BABG may be a determining factor in which plant species are capable of producing this class of phytoalexins. nih.govnih.gov

Branching Pathways and Related Indole Phytoalexin Derivatization

The biosynthesis of indole phytoalexins in plants, particularly within the Brassicaceae family, is a complex network of pathways that produce a diverse arsenal (B13267) of defensive compounds. Starting from the amino acid tryptophan, the pathway branches out to create numerous derivatives, including this compound. These branching pathways are critical for the plant's ability to mount a tailored defense against a wide array of pathogens. The central compound, brassinin, serves as a key intermediate and a branching point for the synthesis of other important phytoalexins. researchgate.netpnas.orgmdpi.com

Biosynthesis of Brassinin and its Oxidative Cyclization to Cyclobrassinin (B1220674)

Brassinin holds a pivotal position in the biosynthesis of over 30 indole-sulfur phytoalexins. pnas.org Its formation is a multi-step enzymatic process that begins with the conversion of indole glucosinolate, a secondary metabolite derived from tryptophan. pnas.org The process is initiated by myrosinases, which activate indole glucosinolate to form an unstable intermediate, indole isothiocyanate. pnas.orgpnas.org

Subsequent steps involve the introduction of a second sulfur atom and a methyl group. It is proposed that a glutathione (B108866) S-transferase (GST) first adds glutathione to the indole isothiocyanate. This is followed by the action of other enzymes to unmask a free thiol, forming a dithiocarbamate intermediate. pnas.org The final step is catalyzed by a specific Dithiocarbamate S-Methyltransferase (DTC-MT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the dithiocarbamate, yielding brassinin. pnas.org

Once formed, brassinin can be further modified. A significant modification is its oxidative cyclization to form cyclobrassinin. nih.gov This reaction creates a more stable compound and diversifies the plant's chemical defenses. researchgate.netnih.gov Evidence suggests that an enzyme from the cytochrome P450 family, specifically CYP71CR2 in Brassica rapa, may catalyze this cyclization. researchgate.net Both brassinin and cyclobrassinin can then serve as precursors for other phytoalexins, such as brassilexin. nih.gov

Table 1: Key Enzymes in the Biosynthesis of Brassinin and Cyclobrassinin

| Enzyme/Enzyme Class | Abbreviation | Function | Source |

|---|---|---|---|

| Myrosinase (β-glucosidase) | TGG / BABG | Activates indole glucosinolate to form indole isothiocyanate. | pnas.org |

| Dithiocarbamate S-Methyltransferase | DTC-MT | Catalyzes the final methylation step to form brassinin. | pnas.org |

Formation of Methoxy- and other Substituted this compound Analogs

The structural diversity of indole phytoalexins is further expanded through the formation of various substituted analogs of this compound and related compounds. The synthesis of 1-methoxythis compound, for example, involves the addition of a methoxy (B1213986) group to the nitrogen at position 1 of the indole ring. researchgate.net This and similar modifications are typically catalyzed by specific methyltransferase enzymes, which utilize S-adenosyl-L-methionine (SAM) as the methyl donor.

The generation of these analogs, including glyoxyl derivatives and other substituted forms, allows the plant to modulate the biological activity, stability, and target specificity of its defensive compounds. mdpi.comresearchgate.netajprd.com The synthesis of these various analogs highlights the metabolic plasticity of the phytoalexin pathway in response to different stress signals. researchgate.net

Regulation of Biosynthetic Gene Expression

The production of this compound and other indole phytoalexins is tightly controlled at the genetic level and is induced in response to pathogen attack or abiotic stress. preprints.orghep.com.cn In healthy plants, the expression of the genes encoding the biosynthetic enzymes is generally low. frontiersin.org Upon detection of a threat, a complex signaling cascade is triggered, leading to the rapid and coordinated transcription of these defense-related genes. preprints.orgmdpi.com

Several families of transcription factors (TFs) are crucial for this regulation, including WRKY, MYB, and NAC proteins. preprints.orgfrontiersin.orgmdpi.com For instance, in Arabidopsis, WRKY33 is a key activator of camalexin biosynthetic genes, a related phytoalexin pathway. mdpi.comjordan.im Similarly, the R2R3-MYB transcription factors MYB34, MYB51, and MYB122 are known to control the production of indole-3-acetaldoxime (IAOx), a critical branch-point intermediate for both indole glucosinolates and phytoalexins like camalexin. frontiersin.org The ANAC042 transcription factor has also been shown to directly bind to and regulate genes for the synthesis of specific Brassicaceae phytoalexins. preprints.orgmdpi.com

This genetic regulation is orchestrated by plant defense hormones, primarily salicylic (B10762653) acid (SA) and jasmonic acid (JA). hep.com.cnportlandpress.com The SA pathway is often associated with defense against biotrophic pathogens, while the JA pathway is typically activated in response to necrotrophic pathogens and wounding. hep.com.cnportlandpress.com There is significant crosstalk between these pathways, which can be either synergistic or antagonistic, allowing the plant to fine-tune its defense response. portlandpress.comnih.govnih.gov For example, the expression of many defense genes can be co-regulated by both JA and SA signaling pathways, indicating a common defense system in some plants. nih.govnih.gov This intricate regulatory network ensures that the production of costly defense compounds like this compound is mounted efficiently and effectively when needed. jordan.imresearchgate.net

Table 2: Regulators of Indole Phytoalexin Biosynthesis

| Regulator Type | Specific Examples | Function | Source |

|---|---|---|---|

| Transcription Factors | WRKY33, MYB34, MYB51, MYB122, ANAC042 | Bind to gene promoters to activate the transcription of biosynthetic enzymes. | preprints.orgfrontiersin.orgmdpi.comjordan.im |

Physiological Roles and Plant Defense Mechanisms of Brassitin

Induction Mechanisms in Response to Biotic Stressors

Biotic stressors for plants include a wide range of living organisms such as fungi, bacteria, viruses, and herbivores. frontiersin.org Plants have evolved intricate signaling pathways, often involving hormones like jasmonic acid and salicylic (B10762653) acid, to recognize and respond to these threats. nih.govfrontiersin.org The production of phytoalexins like Brassitin is a common defense strategy against these biotic invaders. researchgate.netmdpi.com

Research has shown that the production of brassinin-related phytoalexins is a direct response to fungal infections. For instance, in Brassica species, the presence of fungal pathogens elicits the synthesis of these defense compounds. researchgate.net Studies on Camelina sativa demonstrated that elicitation with the fungus Alternaria brassicae led to the production of related phytoalexins. researchgate.net Similarly, Capsella bursa-pastoris produced these compounds when challenged by the same fungal pathogen. researchgate.net The synthesis of these molecules is a critical part of the plant's effort to contain and combat the invading fungus.

The induction of this compound and related compounds is also a documented response to bacterial infections. A study on Chinese cabbage (Brassica campestris) showed that inoculation with the bacterium Pseudomonas cichorii resulted in the production of brassinin (B1667508) and its derivatives. researchgate.net Another bacterium, Erwinia carotovora, was also found to enhance the production of these stress metabolites. researchgate.net While the primary defense against viruses often involves different mechanisms, phytopathogenic bacteria can penetrate plants through natural openings or wounds, triggering the synthesis of defensive phytoalexins. mdpi.com

Plants deploy a variety of defenses against herbivores, which can be broadly categorized as physical and chemical. nih.govfrontiersin.org Chemical defenses include the production of secondary metabolites that are toxic or deterrent to insects. nih.gov The glucosinolate-myrosinase system, often called the "mustard oil bomb," is a well-known defense in Brassicales. nih.gov Upon tissue damage caused by chewing insects, glucosinolates are hydrolyzed into toxic compounds. nih.govnih.gov While direct evidence linking this compound induction specifically to herbivory is less detailed, the wounding caused by insects is a known trigger for defense responses, which includes the synthesis of various phytoalexins. nih.gov

Induction Mechanisms in Response to Abiotic Stressors

Abiotic stressors are non-living environmental factors that can be harmful to plants, such as ultraviolet (UV) radiation and physical damage. frontiersin.orgfrontiersin.org Plants respond to these challenges through a variety of physiological and molecular adjustments, including the production of protective compounds. frontiersin.orgmdpi.comnih.gov

Ultraviolet radiation is a significant abiotic stressor that can damage plant tissues. In response, plants can produce various protective compounds. scitechnol.com Research has demonstrated that UV irradiation can elicit the production of brassinin-related phytoalexins. For example, Brussels sprouts irradiated with UV light were found to produce wasalexin A, a related phytoalexin. researchgate.net The synthesis of these compounds, including this compound, upon UV exposure suggests they play a role in mitigating the damaging effects of this radiation. researchgate.net

Mechanical injury, whether from weather events, animals, or human activity, represents a significant stressor that can also create entry points for pathogens. gau.edu.bd Plants respond to wounding by initiating a series of defense and repair mechanisms. gau.edu.bd The production of phytoalexins is a key component of this response. The synthesis of this compound and its related compounds occurs in damaged tissues, indicating their role in the plant's wound response. researchgate.net This localized production helps to protect the plant from opportunistic infections following an injury. gau.edu.bd

Responses to Temperature Extremes (Heat, Chilling)

There is no specific information available in the reviewed literature detailing the role of this compound in mediating plant responses to heat or chilling stress. Phytoalexins, in general, are produced in response to a variety of abiotic stresses, which can include temperature extremes. However, studies focusing on the specific induction of this compound under these conditions, or its mechanistic role in temperature tolerance, have not been identified.

Responses to Osmotic Stress (Drought, Salinity)

Similarly, there is a lack of specific research on the role of this compound in plant responses to drought and salinity. While some sources indicate that indole (B1671886) compounds, a class to which this compound belongs, are involved in protecting plants from abiotic stresses, there are no detailed findings on the specific involvement of this compound in osmotic stress tolerance. icar.org.in

Responses to Heavy Metal Exposure

This compound is mentioned as a phytoalexin produced in response to chemical stressors, which include heavy metals. universiteitleiden.nl Some Brassica species are known to accumulate heavy metals, and the production of phytoalexins is a recognized part of the plant's defense response in these scenarios. universiteitleiden.nl However, specific studies quantifying the induction of this compound in response to different heavy metals or detailing its role in detoxification or tolerance mechanisms are not available.

Molecular Mechanisms of Action in Plant Immunity

Antimicrobial Properties against Phytopathogens

This compound is broadly categorized as an antifungal phytoalexin. rsc.orguni-goettingen.de Phytoalexins from crucifers are known to have antimicrobial activity against a range of plant pathogens. researchgate.net However, specific data on the antimicrobial spectrum of this compound against various phytopathogens (e.g., specific bacteria or fungi) and its minimum inhibitory concentrations (MICs) are not detailed in the available literature. Research in this area has more prominently focused on compounds like camalexin (B168466) and brassinin.

Role in Induced Systemic Resistance (ISR) and Systemic Acquired Resistance (SAR)

The induction of phytoalexins is a known component of both Induced Systemic Resistance (ISR) and Systemic Acquired Resistance (SAR). universiteitleiden.nl These systemic defense responses involve the production of signaling molecules like salicylic acid and jasmonic acid, which in turn can trigger the synthesis of defense compounds, including phytoalexins. universiteitleiden.nl While it can be inferred that this compound, as a phytoalexin, may be produced as part of these systemic resistance responses, there is no direct evidence or specific study in the reviewed literature that elucidates the precise role of this compound in either ISR or SAR signaling or execution.

Modulation of Plant Stress Signaling Pathways

Phytoalexin biosynthesis is intricately linked with major plant stress signaling pathways, including those mediated by jasmonic acid and salicylic acid. universiteitleiden.nl It is understood that the production of phytoalexins is a downstream effect of the activation of these signaling cascades in response to stress. However, the specific manner in which this compound synthesis is regulated by these pathways, or if this compound itself modulates these or other signaling pathways, has not been a subject of specific investigation according to the available search results.

Genetic and Molecular Regulation of Brassitin Production

Transcriptional Control of Biosynthetic Genes

The expression of genes encoding the enzymes for brassinosteroid biosynthesis is a primary regulatory checkpoint. A key transcription factor in this process is BRASSINAZOLE RESISTANT 1 (BZR1). When brassinosteroid levels are low, BZR1 is phosphorylated and remains in the cytoplasm. However, upon brassinosteroid perception by cell surface receptors, a signaling cascade leads to the dephosphorylation and activation of BZR1, allowing it to enter the nucleus.

Once in the nucleus, BZR1 directly binds to the promoters of several key BR biosynthetic genes, such as DWARF4 (DWF4), CONSTITUTIVE PHOTOMORPHOGENESIS AND DWARFISM (CPD), and ROTUNDIFOLIA3 (ROT3), to repress their transcription. This negative feedback loop is crucial for maintaining brassinosteroid homeostasis. When BR levels are high, the activated BZR1 downregulates the expression of these genes, thereby reducing the production of brassinosteroids.

Conversely, other transcription factors can positively regulate BR biosynthesis. For instance, members of the MYB transcription factor family have been implicated in the activation of BR biosynthetic genes in response to various developmental and environmental cues. The interplay between these positive and negative regulators allows for fine-tuned control of brassinosteroid levels.

Post-Translational Regulation of Brassinosteroid Enzymes

Beyond transcriptional control, the activity of brassinosteroid biosynthetic enzymes is also modulated at the post-translational level. This provides a more rapid mechanism to adjust BR levels in response to immediate cellular needs. One of the primary modes of post-translational regulation is phosphorylation.

Another critical post-translational modification is ubiquitination, which typically targets proteins for degradation by the 26S proteasome. Several components of the BR signaling pathway, including the receptors and signaling intermediates, are known to be regulated by ubiquitination. While direct ubiquitination of BR biosynthetic enzymes is still an area of active research, it is plausible that this mechanism also plays a role in controlling their abundance and, consequently, brassinosteroid production.

Cross-Talk with Endogenous Plant Signaling Networks

The production of brassinosteroids is not an isolated process; it is tightly integrated with other plant hormone signaling pathways. This cross-talk allows plants to coordinate their growth and development in response to a complex array of internal and external signals.

Auxin: There is a well-established synergistic relationship between brassinosteroids and auxin. Auxin can promote the expression of some BR biosynthetic genes, leading to increased BR levels. In turn, brassinosteroids can enhance auxin signaling. This interplay is critical for processes such as cell elongation and vascular development.

Gibberellins (B7789140) (GA): Brassinosteroids and gibberellins often act synergistically to promote stem elongation and other developmental processes. There is evidence for cross-regulation at the level of gene expression, where components of one pathway can influence the transcription of genes in the other.

Cytokinins: The interaction between brassinosteroids and cytokinins is generally antagonistic. Cytokinins can repress the expression of BR biosynthetic genes, while brassinosteroids can inhibit cytokinin signaling. This antagonistic relationship is important for balancing cell division and differentiation, particularly in the root apical meristem.

Abscisic Acid (ABA): Brassinosteroids and ABA often have opposing effects on stress responses and seed germination. ABA can downregulate the expression of BR biosynthetic genes, contributing to growth inhibition under stress conditions.

Genetic Determinants of Brassinosteroid Accumulation in Plant Species

The natural variation in brassinosteroid accumulation among different plant species and even within varieties of the same species is determined by genetic factors. These genetic determinants can include variations in the coding sequences of biosynthetic genes, as well as differences in their regulatory regions.

Quantitative Trait Locus (QTL) analysis has been a powerful tool for identifying genomic regions associated with variations in brassinosteroid-related traits, such as plant height and leaf angle. These studies have often pointed to loci containing key BR biosynthetic or signaling genes. For example, in rice, several QTLs for grain size and shape have been mapped to genes involved in the brassinosteroid pathway.

Analytical Methodologies for Brassitin Research

Extraction and Purification Techniques for Brassitin from Plant Matrices

The initial and critical step in the analysis of this compound is its effective extraction from plant material and subsequent purification to remove interfering compounds. Given the low abundance of BRs, typically in the range of picograms to nanograms per gram of fresh weight, a robust purification strategy is essential. nih.govnih.gov

A common approach begins with the homogenization of plant tissue, often under liquid nitrogen, followed by extraction with a solvent, typically an aqueous methanol (B129727) solution. ijsr.netfrontiersin.org Following extraction, a multi-step purification process is employed to enrich the BR fraction and eliminate matrix effects that can suppress ionization in mass spectrometry. nih.govnih.gov

Solid-Phase Extraction (SPE) is a cornerstone of BR purification. researchgate.netnih.gov Various SPE protocols have been developed, often involving multiple cartridge types to achieve selective cleanup. A two-step SPE procedure is common, providing efficient enrichment of BRs from complex plant extracts. springernature.comresearchgate.net For instance, a protocol might use a combination of mixed-mode anion exchange (MAX) and cation exchange (MCX) cartridges, which leverage both ion exchange and reversed-phase mechanisms for purification. oup.com Another approach involves dispersive matrix solid-phase extraction (DMSPE), where the plant sample is ground directly with a solid sorbent, followed by extraction and cleanup. nih.govacs.org This method has been successfully applied to quantify endogenous BRs in milligram amounts of plant tissue. nih.gov

Boronate Affinity-Based Methods take advantage of the vicinal diol groups present in many brassinosteroids, including this compound. These methods utilize materials containing boronic acid, which selectively binds to the cis-diol moieties of BRs. oup.com This specific interaction allows for highly selective "fishing" of BRs from crude plant extracts. oup.com Techniques include:

Boronate Affinity Magnetic Nanoparticle Solid Phase Extraction: This method uses magnetic nanoparticles functionalized with boronic acid to capture BRs, allowing for easy separation from the sample solution using an external magnetic field. oup.com

Polymer Monolith Microextraction (PMME): In this online method, a monolithic column modified with a boronic acid derivative, such as 2-methyl-4-phenylaminomethylphenylboronic acid (2-methyl-4-PAMBA), is used to selectively capture, purify, and sometimes derivatize BRs directly from the crude extract. nih.gov

Immunoaffinity Chromatography (IAC) represents a highly specific purification technique. nih.govoup.com This method employs monoclonal antibodies that are highly specific to the structural features of BRs, such as the 2α,3α-diol group in the A-ring. nih.govoup.com The antibodies are immobilized on a solid support, creating an immunoaffinity sorbent that selectively captures BRs from the extract. nih.gov IAC has been shown to significantly reduce matrix effects, thereby enhancing the sensitivity and selectivity of subsequent analysis by up to 96.6%. nih.govresearchgate.net The combination of IAC with UHPLC-MS/MS is a powerful tool for profiling BR metabolites in very small plant samples. nih.govoup.com

A comparison of various extraction and purification techniques is presented below:

| Technique | Principle | Advantages | Common Sorbents/Reagents |

| Solid-Phase Extraction (SPE) | Differential partitioning of analytes between a solid phase and a liquid phase. | High throughput, efficient cleanup. researchgate.netnih.gov | C18, Mixed-Mode Cation/Anion Exchange (MCX/MAX). oup.comdoi.org |

| Dispersive Matrix SPE (DMSPE) | Sorbent is dispersed directly into the sample matrix. | Simplified procedure, suitable for minute samples. nih.gov | C18, various cleanup sorbents. nih.gov |

| Boronate Affinity Chromatography | Covalent binding between boronic acid and cis-diols of BRs. | High selectivity for diol-containing BRs. oup.com | Phenylboronic acid derivatives, magnetic nanoparticles. oup.com |

| Immunoaffinity Chromatography (IAC) | Highly specific antigen-antibody binding. | Excellent selectivity, significant reduction of matrix effects. nih.govoup.com | Monoclonal antibodies against BR structures. nih.gov |

Chromatographic Separation Techniques for this compound Profiling

Following extraction and purification, chromatographic techniques are employed to separate this compound from other related brassinosteroids and remaining matrix components before detection.

Liquid Chromatography (LC) Based Approaches

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is the most widely used technique for the analysis of brassinosteroids. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant methods. UHPLC, using columns with smaller particle sizes, offers significant advantages over traditional HPLC, including shorter analysis times (e.g., reducing a 9-minute run to a fraction of that), improved resolution, and better retention time stability. nih.gov A typical UHPLC-MS/MS method can simultaneously profile over 20 different naturally occurring BRs. nih.gov While some methods allow for the analysis of BRs without derivatization, this often requires highly efficient purification to achieve the necessary sensitivity. researchgate.netresearchgate.net

To overcome the poor ionization efficiency of underivatized BRs in electrospray ionization (ESI), chemical derivatization is frequently employed. nih.govresearchgate.net Reagents that react with the vicinal diol groups of BRs are used to introduce a readily ionizable moiety. doi.org

Boronic Acid Derivatives: A variety of boronic acid reagents have been developed to enhance MS sensitivity. These include 3-(dimethylamino)-phenylboronic acid (DMAPBA) and 4-borono-N,N,N-trimethylbenzenaminium iodide (BTBA), which can increase MS response by hundreds to thousands of fold. oup.comdoi.org

Stable Isotope Labeling: Strategies using paired stable isotope labeling reagents, such as 4-phenylaminomethyl-benzeneboronic acid (4-PAMBA) and its deuterated form (4-PAMBA-d5), allow for more confident identification and profiling of potential BRs in complex samples. nih.govacs.org

Gas Chromatography (GC) Based Approaches

Gas chromatography, particularly coupled with mass spectrometry (GC-MS), was a foundational technique in the discovery and analysis of brassinosteroids and is still a viable method. jst.go.jpcreative-proteomics.com Since BRs are non-volatile, they require chemical derivatization to increase their volatility for GC analysis. nih.govspringernature.com

A common derivatization strategy involves the formation of bismethaneboronates, which are sufficiently volatile for GC-MS analysis. jst.go.jp This can also be combined with trimethylsilylation of other hydroxyl groups on the steroid skeleton. nih.gov GC-MS has been instrumental in identifying biosynthetic precursors of brassinolide (B613842) and in studying the relationships between different BR classes in plants. nih.gov

The general steps for GC-MS analysis of brassinosteroids are:

Extraction and Purification: Similar to LC-based methods.

Derivatization: Reaction with a reagent like methaneboronic acid to form volatile derivatives. scispace.comgoogle.com

GC Separation: Separation of the derivatized BRs on a capillary column.

MS Detection: Mass analysis and detection, often using selected ion monitoring (SIM) for enhanced sensitivity and specificity. google.com

Mass Spectrometry (MS) Based Detection and Quantification

Mass spectrometry is the definitive tool for the detection and quantification of the ultra-trace levels of this compound and other BRs found in plants. nih.govnih.gov Its high sensitivity and selectivity are indispensable for this field of research. researchgate.net

Targeted Quantification using LC-MS/MS and GC-MS

Targeted analysis is the gold standard for accurate quantification of known brassinosteroids. This approach relies on the high specificity of tandem mass spectrometry (MS/MS) or multiple reaction monitoring (MRM). nih.govresearchgate.net

In a typical LC-MS/MS experiment using MRM, a specific precursor ion (the molecular ion of the derivatized or underivatized this compound) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and a specific, characteristic product ion is selected in the second mass analyzer and detected. researchgate.net This process is extremely selective, as it filters out most background noise, allowing for detection limits in the picogram or even femtogram range. nih.govcreative-proteomics.com The use of isotopically labeled internal standards (e.g., deuterium-labeled brassinolide) is crucial for correcting for matrix effects and variations in extraction recovery, ensuring accurate quantification. frontiersin.orgoup.com Advanced techniques like MRM³ (a third stage of mass analysis) can be employed to further reduce chemical noise and improve quantification when dealing with highly complex matrices. nih.gov

GC-MS is also used for targeted quantification, typically operating in selected ion monitoring (SIM) mode. google.com In SIM, the mass spectrometer is set to detect only a few specific ions characteristic of the derivatized this compound, which significantly enhances sensitivity compared to scanning the full mass range. google.com

| Method | Derivatization | Key Features | Typical Detection Limits |

| LC-MS/MS (MRM) | Often required to enhance ionization (e.g., with boronic acids). doi.org | High specificity and sensitivity, suitable for complex matrices. nih.govresearchgate.net | 1.38–7 pg/mL. nih.govnih.gov |

| GC-MS (SIM) | Required to increase volatility (e.g., methaneboronates). nih.govjst.go.jp | Foundational method, reliable for known compounds. scispace.com | Picogram range. creative-proteomics.com |

Untargeted Metabolomics for Discovery of Related Compounds

Untargeted metabolomics aims to comprehensively profile all detectable metabolites in a sample, providing a powerful approach for discovering new or unexpected brassinosteroids and their metabolites. nih.gov This strategy is crucial for expanding our understanding of the brassinosteroid biosynthesis and metabolic network. frontiersin.orgresearchgate.net

A common workflow for untargeted discovery uses high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, coupled with liquid chromatography (UPLC-HRMS). nih.govnih.gov The process involves:

Data Acquisition: Acquiring high-resolution mass spectra of the plant extract.

Feature Detection: Using software to identify all potential metabolic features (characterized by a specific mass-to-charge ratio and retention time).

Structure-Oriented Screening: Developing strategies to specifically search for compounds with characteristic structural features of BRs. This can involve searching for characteristic neutral losses or fragment ions in MS/MS spectra. nih.govfrontiersin.org For example, a data-dependent acquisition method can be used where the instrument automatically triggers an MS/MS scan on ions that match a predefined list of potential BR precursor ions. nih.govfrontiersin.org

Structural Elucidation: The final and most challenging step involves piecing together data from HRMS, multi-stage MS (MSⁿ), and comparison with synthesized standards or known fragmentation patterns to identify the exact structure of a new compound. researchgate.netnih.gov

Using such untargeted and structure-oriented screening strategies, researchers have successfully discovered novel BRs. For instance, a facile screening method based on UPLC-MS allowed for the discovery of 14 potential new BRs from just one gram of rice tissue, leading to the identification of a completely new compound, 6-deoxo-28-homotyphasterol. nih.govfrontiersin.orgresearchgate.net Another study using chemical isotope labeling combined with LC-HRMS identified 16 potential BRs, including five new ones. nih.gov

Spectroscopic and Other Advanced Analytical Techniques for Structural Confirmation

The definitive identification and structural elucidation of chemical compounds like this compound rely on a combination of advanced spectroscopic techniques. unl.edu While chromatographic methods are used for separation and initial detection, spectroscopy provides detailed information about molecular structure, connectivity, and functional groups. numberanalytics.com The integration of data from multiple spectroscopic methods is often necessary for unambiguous structural confirmation. numberanalytics.com

Mass Spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the molecular formula. For complex structural analysis, tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of a molecule. nih.gov Research on this compound and its analogs has utilized several MS/MS techniques, including electrospray ionization-ion trap (ESI-IT), ESI-quadrupole time-of-flight (ESI-Q/ToF), and matrix-assisted laser desorption/ionization time-of-flight (MALDI-ToF/ToF). nih.govwilddata.cnorcid.org These studies have elucidated specific fragmentation mechanisms, such as the characteristic elimination of isocyanate (NH=C=O) or isothiocyanate (NH=C=S) molecules from the dithiocarbamate (B8719985) moiety, which helps to confirm the core structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most important technique for complete structural elucidation in organic chemistry. numberanalytics.com It provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org

¹H NMR (Proton NMR) reveals the different chemical environments of hydrogen atoms, their proximity to one another (through spin-spin coupling), and their relative numbers (through integration). youtube.commdpi.com

¹³C NMR (Carbon NMR) provides information on the number and types of carbon atoms in the molecule (e.g., methyl, methylene, methine, quaternary). mdpi.comnih.gov

2D-NMR Techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. nih.gov COSY identifies neighboring protons, while HSQC and HMBC correlate protons with directly attached carbons and more distant carbons (2-4 bonds away), respectively. These methods are indispensable for assembling the complete, unambiguous structure of complex molecules like this compound. nih.goviitism.ac.in

Infrared (IR) Spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. numberanalytics.com For a compound like this compound, IR spectroscopy could confirm the presence of N-H bonds, C=S (thiocarbonyl), and C-S bonds within its dithiocarbamate structure, as well as features of the indole (B1671886) ring. nih.gov

Table 2: Spectroscopic Techniques for Structural Confirmation of this compound and Related Compounds This table is interactive. Click on the headers to sort the data.

| Technique | Abbreviation | Information Provided | Application to this compound/Related Compounds |

|---|---|---|---|

| Mass Spectrometry | MS | Molecular weight and fragmentation patterns. nih.gov | Used to study fragmentation pathways, including the elimination of isocyanate or isothiocyanate molecules. nih.gov |

| Proton Nuclear Magnetic Resonance | ¹H NMR | Chemical environment and connectivity of hydrogen atoms. youtube.com | Confirms the structure and chemical shifts of protons in the molecule. nih.govcollectionscanada.gc.ca |

| Carbon-13 Nuclear Magnetic Resonance | ¹³C NMR | Number and type of carbon atoms. mdpi.com | Assigns carbon signals to the molecular structure. nih.govcollectionscanada.gc.ca |

| Infrared Spectroscopy | IR | Presence of specific functional groups. numberanalytics.com | Identifies characteristic vibrations of functional groups like N-H and C=S. nih.gov |

| 2D Correlation Spectroscopy | COSY | Identifies proton-proton (H-H) couplings through bonds. iitism.ac.in | Establishes the sequence of protons in spin systems. nih.gov |

| Heteronuclear Multiple Bond Correlation | HMBC | Correlates protons and carbons over 2-4 bonds. nih.gov | Key for connecting different structural fragments of the molecule. nih.gov |

Compound Reference Table

Synthetic Chemistry and Derivatization Approaches in Brassitin Research

Total Synthesis Strategies for Brassitin and Analogues

The total synthesis of this compound, a phytoalexin found in cruciferous plants, has been achieved through straightforward and efficient chemical routes. researchgate.netnih.gov A key precursor in the synthesis of many indole (B1671886) phytoalexins, including this compound, is 3-aminomethylindole (also known as indole-3-methanamine). thieme-connect.com This intermediate is commonly prepared from the readily available indole-3-carboxaldehyde. thieme-connect.comnih.gov

One established synthetic route to this compound involves the reaction of indole-3-methanamine with an S-alkyl thiochloroformate. nih.gov This method provides a direct pathway to the thiocarbamate structure of this compound. Specifically, the synthesis of this compound (referred to as compound 21 in a notable study) was accomplished by reacting indole-3-methanamine (compound 25) with S-methyl thiochloroformate. nih.gov

The broader context of total synthesis involves the laboratory construction of complex organic molecules from simpler, often commercially available, starting materials. wikipedia.org This field is essential for producing natural products that are difficult to isolate and for creating novel structures with potential therapeutic applications. wikipedia.org The strategies for synthesizing this compound and its analogues are a clear example of how total synthesis enables the exploration of the biological potential of rare natural products.

Derivatization Methods for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For this compound and its parent compound, brassinin (B1667508), extensive derivatization has been undertaken to explore their potential as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) and as antiproliferative agents. mdpi.comnih.gov These studies typically involve systematic modification of different parts of the molecule. nih.gov

The brassinin/brassitin structure can be divided into key components for derivatization: the indole core, the linker, the dithiocarbamate (B8719985) or thiocarbamate moiety, and the S-alkyl group. nih.gov

Modifications of the Thiocarbamate/Dithiocarbamate Moiety: The transformation of the dithiocarbamate group of brassinin or the thiocarbamate of this compound has led to various analogues. These include:

Thioureas: Synthesized by reacting the corresponding amine with an isothiocyanate, such as methyl isothiocyanate. nih.gov

Thioamides: Prepared by reacting the amine with an acid chloride followed by treatment with Lawesson's reagent. nih.gov

Thiazoles: Synthesized from thioamides and α-bromoketones. nih.gov

Glyoxylic Analogs: Glyoxylic analogs of this compound have been synthesized and evaluated for their antiproliferative activity. mdpi.comresearchgate.net

A significant finding from these modifications was that altering the dithiocarbamate moiety of brassinin to the S-methyl-thiocarbamate of this compound resulted in a complete loss of IDO inhibitory activity. nih.govresearchgate.net This highlights the critical role of the dithiocarbamate group for this specific biological function. researchgate.net

Modifications of the Indole Core and S-Alkyl Group: Researchers have also synthesized analogues by modifying the indole nucleus and the S-alkyl substituent. For instance, replacing the S-methyl group of brassinin with larger aromatic groups resulted in inhibitors with significantly increased potency against IDO. researchgate.net Glycosylated derivatives have also been prepared. chem.sk The synthesis of various analogues with modifications at these positions has been crucial in developing compounds with enhanced or altered biological profiles. nih.gov

Below is a table summarizing key derivatives and their reported findings.

| Compound Name/Class | Modification from this compound/Brassinin | Synthetic Method Highlight | Key Research Finding | Citations |

| This compound (analogue 21) | Thiocarbamate instead of dithiocarbamate | Reaction of indole-3-methanamine with S-alkyl thiochloroformate. | Complete loss of IDO inhibitory activity compared to brassinin. | nih.govresearchgate.net |

| Thiourea analogues | Dithiocarbamate replaced with thiourea | Reaction of amine with methyl isothiocyanate. | Led to weaker or no IDO inhibition. | nih.gov |

| Thioamide analogues | Dithiocarbamate replaced with thioamide | Reaction with acid chloride then Lawesson's reagent. | Led to weaker or no IDO inhibition. | nih.gov |

| Thiazole analogues | Dithiocarbamate replaced with thiazole | Reaction of thioformamide (B92385) with α-bromoketones. | Led to weaker or no IDO inhibition. | nih.gov |

| Glyoxylic this compound analogues | Addition of a glyoxylic group | Acylation with glyoxyl chlorides. | Synthesized to evaluate antiproliferative activity. | mdpi.comresearchgate.net |

| S-Benzyl-brassinin | S-methyl group replaced with S-benzyl | Reaction with benzyl (B1604629) halide instead of methyl halide. | Showed enhanced IDO inhibitory potency over brassinin. | researchgate.net |

Chemoenzymatic Synthesis of this compound and its Metabolites

Chemoenzymatic synthesis combines the versatility of traditional chemical reactions with the high selectivity of biological catalysts (enzymes). nih.govucl.ac.uk This approach is increasingly used for the synthesis of complex natural products, offering advantages in stereoselectivity and reducing the need for protecting groups. nih.govnsf.gov

While a specific, fully developed chemoenzymatic synthesis for this compound has not been extensively reported, the biosynthetic pathways of related indole phytoalexins provide a clear blueprint for such a strategy. The biosynthesis of many cruciferous phytoalexins starts from the amino acid tryptophan. mdpi.com This initial conversion is catalyzed by enzymes, including members of the cytochrome P450 family, such as CYP79B2 and CYP71B15, which are involved in the synthesis of camalexin (B168466), another indole phytoalexin. mdpi.com

Furthermore, enzymes have been identified that act on brassinin, a direct biosynthetic precursor to other phytoalexins. mdpi.comnih.gov For example, an inducible N-glucosyltransferase from the fungus Sclerotinia sclerotiorum can convert brassinin into 1-β-D-glucopyranosylbrassinin. researchgate.net This demonstrates the potential for using enzymes in the late-stage modification of the this compound scaffold to produce metabolites or glycosylated analogues.

A plausible chemoenzymatic strategy for this compound would involve the chemical synthesis of a core intermediate, such as indole-3-methanamine, followed by enzymatic steps to introduce or modify functional groups with high precision. nih.gov The use of hydroxylases, glycosyltransferases, or other enzymes from the biosynthetic pathways of related natural products could enable the efficient production of this compound and its metabolites. nsf.govnih.gov

Methodologies for Isotopic Labeling of this compound for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule and to elucidate reaction mechanisms. nih.govnih.gov By replacing specific atoms (e.g., ¹H, ¹²C, ¹⁴N) with their heavier, stable isotopes (e.g., ²H/D, ¹³C, ¹⁵N), researchers can track the compound using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comboku.ac.at

For a molecule like this compound, which contains an indole ring system, recent advances in synthetic methodology offer efficient ways to introduce isotopic labels. A gold(I)-catalyzed hydrogen isotope exchange reaction has been described for the regioselective labeling of indoles. chemrxiv.org This method allows for the incorporation of deuterium (B1214612) (D) or tritium (B154650) (T) at specific positions of the indole core under mild conditions, using readily available isotopic sources like deuterated methanol (B129727) (CD₃OD) or heavy water (D₂O). chemrxiv.org For C3-substituted indoles, such as the this compound backbone, this method selectively labels the C2 position. chemrxiv.org

The general approaches for synthesizing isotopically labeled compounds involve two main strategies:

Using Labeled Precursors: The synthesis is carried out using starting materials that already contain the desired isotope. symeres.com For this compound, one could start with an isotopically labeled indole or a labeled methylating agent.

Direct Isotope Exchange: The final, unlabeled compound is subjected to a reaction that exchanges one or more of its atoms with a heavy isotope. symeres.com The gold-catalyzed reaction mentioned above is an example of this approach. chemrxiv.org

The synthesis of isotopically labeled this compound would be invaluable for mechanistic studies, such as determining its metabolic pathway in plants or cancer cells, identifying its molecular targets, and understanding the kinetics of its interactions with enzymes. nih.govsymeres.com For example, ¹⁴C-labeled brassinin has been used to study its metabolism and chemopreventive action. nih.govcontractpharma.com Similar studies with labeled this compound would provide critical insights into its biological functions.

Biotechnological Applications and Metabolic Engineering of Brassitin Pathways

Strategies for Enhanced Brassitin Production in Plants

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. Enhancing its production in plants can be achieved by manipulating the genes and regulatory elements that control this pathway.

Overexpression of Biosynthetic Genes

A primary strategy to increase the yield of a desired metabolite is to overexpress the genes encoding the key enzymes in its biosynthetic pathway. For indole (B1671886) phytoalexins like this compound, the pathway originates from tryptophan and involves several enzymatic steps. While the complete biosynthetic pathway exclusive to this compound is yet to be fully elucidated, the pathway for its precursor, brassinin (B1667508), has been successfully identified. pnas.orgpnas.orgnih.govpnas.org This knowledge allows for a targeted approach to metabolic engineering.

Key enzymes in the brassinin biosynthetic pathway, which likely forms the upstream part of the this compound pathway, have been characterized. pnas.orgpnas.orgnih.govpnas.org Overexpression of the genes encoding these enzymes could lead to an increased flux towards this compound. For instance, studies on related phytoalexins have shown that overexpressing genes for rate-limiting steps can significantly boost production. jordan.im

Table 1: Key Biosynthetic Genes in the Upstream Indole Phytoalexin Pathway

| Gene/Enzyme Name | Function | Potential Impact on this compound Production |

| CYP79B2/CYP79B3 | Catalyze the conversion of tryptophan to indole-3-acetaldoxime (IAOx), a key precursor. | Increased availability of the initial building block for the pathway. |

| BABG (Brassinin-Associated β-Glucosidase) | A myrosinase that acts on indole glucosinolate to form an indole isothiocyanate. pnas.orgpnas.orgnih.govresearchgate.net | A critical step in diverting metabolites towards phytoalexin synthesis. |

| SUR1 (Carbon-Sulfur Lyase) | Processes cysteine-isothiocyanate conjugates. pnas.orgpnas.orgnih.govpnas.org | Essential for the formation of the dithiocarbamate (B8719985) intermediate. |

| DTCMT (Dithiocarbamate S-Methyltransferase) | Methylates the dithiocarbamate intermediate to form brassinin. pnas.orgpnas.orgnih.govpnas.org | The final step in brassinin synthesis, the likely precursor to this compound. |

This table is based on research on brassinin and related indole phytoalexins and represents a hypothetical framework for this compound.

Engineering Regulatory Transcription Factors

The expression of biosynthetic genes is controlled by a network of transcription factors (TFs). These TFs act as master switches that can upregulate an entire pathway in response to specific signals, such as pathogen attack. jordan.im Identifying and engineering the TFs that regulate the this compound pathway is a powerful strategy for enhancing its production.

Research in the model plant Arabidopsis thaliana has identified several families of TFs that regulate the biosynthesis of the indole phytoalexin camalexin (B168466). frontiersin.orgmdpi.compreprints.orgnih.govfrontiersin.org Given the conserved nature of these regulatory networks, it is highly probable that homologous TFs control this compound synthesis in cruciferous plants. Overexpressing these TFs can lead to a coordinated upregulation of the necessary biosynthetic genes, resulting in a significant increase in the final product. jordan.imnih.gov

Table 2: Potential Transcription Factors for Regulating this compound Biosynthesis

| Transcription Factor Family | Specific Members (from Arabidopsis) | Known Role in Indole Phytoalexin Regulation | Potential Application for this compound |

| MYB (myeloblastosis-related) | MYB34, MYB51, MYB122 | Positively regulate the early steps of the pathway, converting tryptophan to IAOx. frontiersin.org | Overexpression could increase the precursor supply for this compound synthesis. |

| WRKY | WRKY33 | A key positive regulator of camalexin biosynthetic genes in response to pathogens. nih.govfrontiersin.org | Engineering WRKY homologs could enhance stress-induced this compound production. |

| NAC | ANAC042 | Regulates the synthesis of both conserved and lineage-specific phytoalexins. mdpi.compreprints.org | Could be a target for broadly enhancing phytoalexin-based defenses, including this compound. |

| AP2/ERF (APETALA2/Ethylene (B1197577) Responsive Factor) | ERF1 | Integrates ethylene and jasmonate signaling to induce camalexin biosynthesis. nih.gov | Modulation could link hormonal stress responses to increased this compound production. |

This table extrapolates from research on camalexin and presents potential targets for this compound pathway engineering.

Heterologous Production of this compound in Model Organisms

Producing plant-derived compounds in more easily manageable organisms, such as non-cruciferous plants or microbes, is a major goal of metabolic engineering. This approach, known as heterologous production, can offer a more controlled and scalable source of the target compound.

Reconstitution of this compound Pathways in Non-Cruciferous Plants (e.g., Nicotiana benthamiana)

Nicotiana benthamiana, a type of tobacco plant, is a widely used platform for the transient expression and study of biosynthetic pathways. Its well-established transformation protocols and rapid growth make it an ideal chassis for reconstructing complex metabolic pathways from other plants.

Crucially, researchers have successfully reconstituted the entire biosynthetic pathway for brassinin in N. benthamiana. pnas.orgpnas.orgnih.govpnas.orgresearchgate.net By introducing the necessary genes from Brassica rapa, they were able to produce brassinin and related phytoalexins in tobacco leaves at levels comparable to those found in their native producers. pnas.org This landmark achievement demonstrates the feasibility of engineering indole-sulfur phytoalexin biosynthesis in a heterologous plant host and paves the way for the production of this compound using a similar strategy. The successful expression of the upstream pathway in N. benthamiana provides a platform to identify and test the subsequent, currently unknown, enzymatic steps that convert brassinin into this compound.

Production in Microbial Expression Systems

Microbial systems, such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, are workhorses of industrial biotechnology due to their rapid growth, scalability, and well-understood genetics. The production of plant secondary metabolites in these microbes is an attractive alternative to extraction from plant sources.

While the heterologous production of some phytoalexins in microbes has been demonstrated, it presents significant challenges. jordan.imnih.gov The entire biosynthetic pathway, including all necessary enzymes, must be known and successfully transferred to the microbial host. Furthermore, the enzymes must function correctly in the non-native cellular environment, and the microbe must be engineered to supply the necessary precursor molecules. jordan.im For this compound, the incomplete knowledge of its specific biosynthetic pathway downstream of brassinin currently limits the application of this strategy. However, as the remaining genes are discovered, microbial fermentation could become a viable method for large-scale this compound production.

Development of Stress-Tolerant Crops via this compound Pathway Modulation

Phytoalexins, by definition, are produced in response to biotic and abiotic stresses and play a crucial role in plant defense. plantsjournal.com Enhancing a crop's ability to produce this compound could therefore lead to the development of varieties with increased resistance to pathogens and improved tolerance to environmental stressors.

Genetic engineering of phytoalexin pathways has been shown to be a successful strategy for improving disease resistance in various crops. nih.govmdpi.commdpi.comnih.gov For example, the transfer of phytoalexin biosynthetic genes has conferred enhanced resistance to fungal pathogens in transgenic plants. nih.gov By modulating the this compound pathway, either through the overexpression of key biosynthetic genes or regulatory transcription factors, it may be possible to "prime" the plant's defense system. This would allow for a more rapid and robust production of this compound upon encountering a stressor, thereby limiting the damage caused by pathogens or adverse environmental conditions. This approach holds significant promise for sustainable agriculture by reducing the reliance on external pesticides and improving crop yields in challenging environments.

In vitro Selection and Tissue Culture Approaches

There is no specific information available in the reviewed literature regarding the use of in vitro selection or tissue culture techniques for the enhanced production of this compound. Plant tissue culture is a well-established method for the propagation of plants and the production of secondary metabolites. ashs.orgresearchgate.net For instance, studies on Cymbidium faberi have optimized tissue culture systems using various plant growth regulators, including brassinolide (B613842) (a brassinosteroid, distinct from this compound), to promote rhizome proliferation and differentiation. ashs.org However, similar dedicated studies aimed at selecting cell lines for high this compound yield or manipulating culture conditions to increase its production are not found in the available scientific record. Research on related cruciferous phytoalexins sometimes involves tissue culture, but specific data on this compound is absent. core.ac.uk

Future Research Directions and Unanswered Questions in Brassitin Biology

Elucidation of Novel Brassitin Biosynthetic Enzymes and Pathways

A significant gap in our understanding of this compound lies in its precise biosynthetic pathway and the enzymes that catalyze its formation. Phytoalexins from crucifers are generally understood to be indole (B1671886) alkaloids derived from the amino acid (S)-tryptophan. nih.govrsc.org More specifically, research has illuminated the pathway leading to brassinin (B1667508), a crucial precursor for many other indole-sulfur phytoalexins. pnas.orgpnas.org This process begins with indole glucosinolates, which are converted into reactive indole isothiocyanates. pnas.orgresearchgate.net Recent studies have successfully identified a minimal set of genes required for brassinin synthesis from the glucosinolate pathway, a significant step forward. pnas.orgnih.gov

However, the specific enzymatic steps that convert brassinin to this compound remain uncharacterized. It is hypothesized that an oxidative modification of brassinin is required, likely catalyzed by a cytochrome P450 monooxygenase, similar to the enzymes involved in the formation of other brassinin derivatives like cyclobrassinin (B1220674). pnas.org The definitive identification and characterization of this putative "this compound synthase" is a primary objective for future research. Unraveling this would not only complete our map of the pathway but also enable the heterologous production of this compound in other plants or microorganisms for further study, a feat already achieved for brassinin. pnas.orgpnas.org

Table 1: Key Upstream Enzymes in the Biosynthesis of Brassinin (this compound Precursor)

| Enzyme Name | Abbreviation | Function | Reference |

|---|---|---|---|

| Brassinin-Associated β-Glucosidase | BABG | Acts as a myrosinase to activate indole glucosinolate | pnas.orgresearchgate.netnih.gov |

| Carbon-Sulfur Lyase | SUR1 | Processes cysteine-isothiocyanate conjugates | pnas.orgnih.gov |

Future work should focus on comparative genomics and transcriptomics of this compound-producing plants versus non-producers to identify candidate genes. Subsequent biochemical assays with recombinant enzymes will be necessary to confirm their function in the conversion of brassinin to this compound.

Comprehensive Understanding of this compound's Signaling Roles in Plant Cells

Once synthesized in response to stress, what are the specific roles of this compound within the plant cell? Phytoalexin production is a hallmark of the plant's induced defense response, which is initiated upon recognition of pathogen-derived molecules. wikipedia.orgnih.gov This recognition triggers complex intracellular signaling cascades, often involving mitogen-activated protein kinases (MAPKs) and the mobilization of defense hormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA), which in turn activate the expression of defense genes, including those for phytoalexin biosynthesis. numberanalytics.complantsjournal.com

The prevailing view is that phytoalexins function primarily as antimicrobial toxins that target the invading pathogen. wikipedia.orgnumberanalytics.com However, an emerging area of research is the potential for these compounds to act as endogenous signaling molecules within the plant, amplifying or modulating the defense response. For example, some phytoalexins have been shown to induce the expression of SA-responsive genes. numberanalytics.com A major unanswered question is whether this compound has such signaling capabilities. Does it have an intracellular receptor? Does it influence the expression of defense-related genes or the activity of key signaling proteins?

Investigating these potential roles will require sophisticated cell biology and biochemical approaches. Identifying this compound-binding proteins could uncover putative receptors or targets. Analyzing the transcriptomic and proteomic changes in plant cells treated with pure this compound could reveal its impact on cellular signaling networks. Understanding these roles is crucial to appreciate whether this compound is merely a defensive weapon or also a strategic messenger in the plant's internal communication system.

Integration of Multi-Omics Data for Systems-Level Analysis of this compound Metabolism

To gain a holistic view of this compound's role in plant biology, a systems-level analysis is required. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for constructing comprehensive models of metabolic pathways and their regulation. frontiersin.orgapsnet.orgoup.com This approach can simultaneously identify the genes that are transcribed, the proteins that are produced, and the metabolites that accumulate during a plant's response to pathogens. apsnet.org

For this compound, a multi-omics approach could definitively link specific gene expression profiles with the accumulation of this compound and its metabolic precursors and derivatives. For example, by comparing a plant challenged with a pathogen to a control plant, researchers can identify upregulated genes (transcriptomics), increased enzyme levels (proteomics), and the resulting accumulation of this compound (metabolomics). frontiersin.orgoup.com This integrated analysis is essential for identifying not just the core biosynthetic enzymes, but also the transcription factors that regulate the pathway, the transporters that may move this compound within or between cells, and the enzymes involved in its eventual degradation. ontosight.ai

While multi-omics studies have been applied to general plant defense and the metabolism of other secondary metabolites like phenylpropanoids and terpenoids, a dedicated systems-level investigation of cruciferous indole phytoalexins is a key future direction. frontiersin.orgoup.com Such research will be instrumental in building predictive models of this compound metabolism, which could be used to engineer plants with enhanced disease resistance.

Table 2: Application of Omics Technologies to Study this compound Metabolism

| Omics Technology | Potential Insights for this compound Research | Reference |

|---|---|---|

| Transcriptomics | Identification of genes involved in this compound biosynthesis, transport, and regulation that are upregulated during pathogen attack. | frontiersin.orgapsnet.org |

| Proteomics | Quantification of enzyme levels in the this compound pathway and identification of post-translational modifications that regulate their activity. | frontiersin.orgoup.com |

| Metabolomics | Direct measurement of this compound, its precursors (e.g., tryptophan, brassinin), and breakdown products to map the metabolic flux. | apsnet.orgnih.gov |

| Integrative Analysis | Construction of gene-protein-metabolite networks to provide a systems-level understanding of this compound regulation and function. | frontiersin.orgoup.com |

Exploration of Ecological Interactions Mediated by this compound in Plant Communities

The primary ecological function of phytoalexins is defense against microbial pathogens. nih.govfrontiersin.org The very existence of these compounds is a testament to the evolutionary arms race between plants and the pathogens that seek to infect them. However, the ecological role of this compound may extend beyond this direct antagonistic interaction.

Plants release a complex cocktail of chemicals into their environment, both above and below ground, which can influence neighboring organisms. ajol.infowikipedia.org Root exudates, for instance, can shape the composition of the microbial community in the soil surrounding the root (the rhizosphere). ajol.info These exudates can contain a variety of secondary metabolites, and some reports have identified indole compounds, including this compound itself, as potential components. ajol.infomdpi.com This raises the intriguing possibility that this compound could play a role in mediating interactions with beneficial microbes or in allelopathy—the chemical inhibition of competing plants. wikipedia.orgmdpi.com

Key unanswered questions in this area include: Is this compound actively exuded from the roots of cruciferous plants? If so, at what concentrations? Does it have a selective effect on soil microbes, potentially deterring pathogens while attracting beneficial symbionts? Does this compound exhibit allelopathic activity, affecting the germination or growth of other plant species? Answering these questions will require careful ecological experiments, including analysis of root exudates and bioassays against a range of soil microbes and competing plants. This research will broaden our perspective on this compound, from a simple defense molecule to a potential mediator of complex community-level interactions.

Q & A

Q. How can researchers ensure this compound’s bioactivity results are not artifacts of assay conditions?

- Methodological Answer : Include counter-screens against unrelated targets to rule out pan-assay interference. Test for compound aggregation using dynamic light scattering (DLS). Vary assay parameters (e.g., detergent concentration, redox conditions) to assess robustness .

Q. What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.